molecular formula C8H10BrNO2 B12967664 (S)-3-(1-Amino-2-hydroxyethyl)-2-bromophenol

(S)-3-(1-Amino-2-hydroxyethyl)-2-bromophenol

Cat. No.: B12967664
M. Wt: 232.07 g/mol
InChI Key: APZOIQPGPSTLPA-ZCFIWIBFSA-N
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Description

(S)-3-(1-Amino-2-hydroxyethyl)-2-bromophenol is a chiral compound with a bromine atom attached to the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(1-Amino-2-hydroxyethyl)-2-bromophenol typically involves the following steps:

    Amino Alcohol Formation: The addition of an amino group and a hydroxyl group to the ethyl side chain.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and subsequent functionalization steps under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(1-Amino-2-hydroxyethyl)-2-bromophenol can undergo various types of chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a carbonyl group.

    Reduction: Reduction of the amino group to an amine.

    Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

(S)-3-(1-Amino-2-hydroxyethyl)-2-bromophenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-3-(1-Amino-2-hydroxyethyl)-2-bromophenol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, while the bromine atom may participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-(1-Amino-2-hydroxyethyl)benzonitrile
  • (S)-4-(1-Amino-2-hydroxyethyl)phenol hydrochloride

Uniqueness

(S)-3-(1-Amino-2-hydroxyethyl)-2-bromophenol is unique due to the presence of the bromine atom on the phenol ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C8H10BrNO2

Molecular Weight

232.07 g/mol

IUPAC Name

3-[(1S)-1-amino-2-hydroxyethyl]-2-bromophenol

InChI

InChI=1S/C8H10BrNO2/c9-8-5(6(10)4-11)2-1-3-7(8)12/h1-3,6,11-12H,4,10H2/t6-/m1/s1

InChI Key

APZOIQPGPSTLPA-ZCFIWIBFSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)O)Br)[C@@H](CO)N

Canonical SMILES

C1=CC(=C(C(=C1)O)Br)C(CO)N

Origin of Product

United States

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